1-Bromo-3-(2-propoxyethoxy)benzene
Description
1-Bromo-3-(2-propoxyethoxy)benzene is an aromatic compound featuring a bromine atom at the para position relative to a 2-propoxyethoxy substituent. Its molecular formula is C₁₁H₁₅BrO₂, with a molecular weight of 271.14 g/mol (inferred from analogous compounds in ). The 2-propoxyethoxy group (–OCH₂CH₂OCH₂CH₂CH₃) introduces steric bulk and moderate lipophilicity, distinguishing it from simpler alkoxy-substituted bromobenzenes. This compound is primarily used in organic synthesis as an intermediate in cross-coupling reactions (e.g., Mizoroki–Heck, Suzuki–Miyaura) to generate complex aryl ethers or heterocycles .
Properties
Molecular Formula |
C11H15BrO2 |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-bromo-3-(2-propoxyethoxy)benzene |
InChI |
InChI=1S/C11H15BrO2/c1-2-6-13-7-8-14-11-5-3-4-10(12)9-11/h3-5,9H,2,6-8H2,1H3 |
InChI Key |
MLFOCQJFSKGAKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings :
- Electronic Effects : Electron-withdrawing groups (e.g., –OCF₃) increase bromine’s electrophilicity, accelerating cross-coupling reactions .
- Steric Effects : Longer alkoxy chains (e.g., –OCH₂CH₂OPr vs. –OCH₂CH₂OCH₃) reduce reaction rates in sterically demanding couplings .
- Solubility : Propoxyethoxy derivatives exhibit lower aqueous solubility compared to methoxyethoxy analogs due to increased hydrophobicity .
Physical and Spectroscopic Properties
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